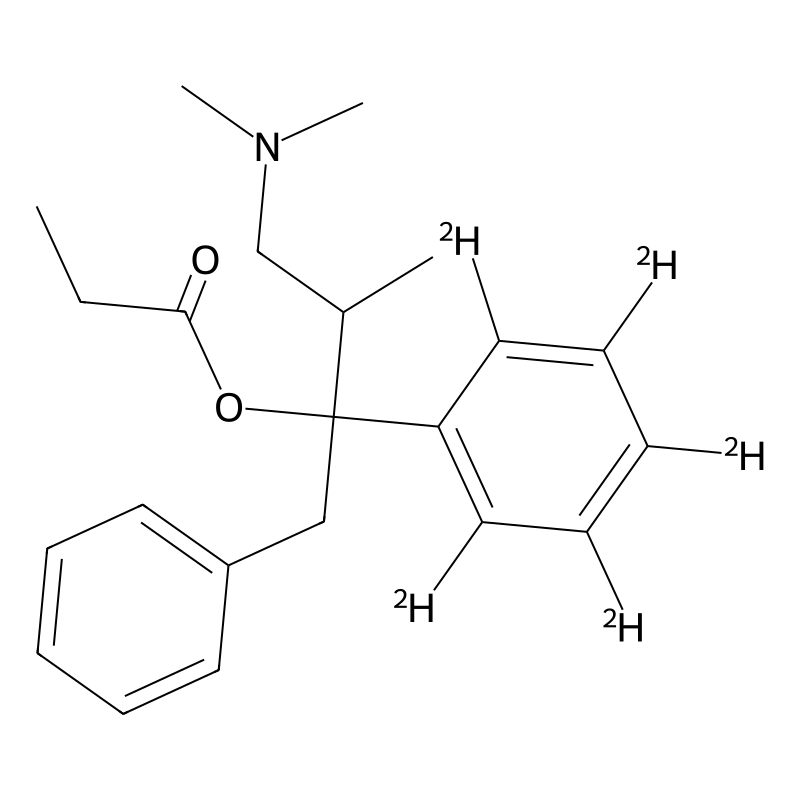

rac-Propoxyphene-D5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Chemical Identity and Properties

The table below summarizes the key identifiers and physical characteristics of rac-Propoxyphene-D5.

| Property | Description |

|---|---|

| CAS Number | 136765-49-6 [1] |

| Molecular Formula | C₂₂H₂₄D₅NO₂ [1] |

| Molecular Weight | 344.502 g/mol [1] |

| Common Name | (±)-Propoxyphene-D5 [1] |

| IUPAC Name | (aS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol-d5 propanoate hydrochloride [2] |

| Physical Form (Reference Standard) | Solution in acetonitrile (100 µg/mL) [3] |

| Flash Point | 2 °C (35.6 °F) - closed cup [1] [3] |

| Storage Temperature (Reference Standard) | 2-8°C [3] |

Primary Applications and Protocols

This compound's main application is in mass spectrometry-based drug testing.

- Primary Use: Serves as a certified internal standard for quantifying propoxyphene in biological matrices [3].

- Analytical Techniques: Compatible with Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) [3].

- Application Contexts: Used in forensic analysis, clinical toxicology, urine drug testing, and pain prescription monitoring [3].

The experimental workflow for its use is standardized, as shown below.

Experimental workflow for using this compound as an internal standard in bioanalysis.

Synthesis and Production

While a specific synthesis for the deuterated version (this compound) is not detailed, its production involves introducing five deuterium atoms into the propoxyphene molecule. The synthesis of the non-deuterated active pharmaceutical ingredient (d-propoxyphene) provides context.

- Active Isomer: Only the dextro isomer (d-propoxyphene) possesses analgesic properties [4] [5].

- Key Synthesis Step (Non-deuterated): A high-yield method involves acylating the carbinol intermediate (d-oxyphene) with propionic anhydride, requiring no additional solvent and achieving over 95% yield [4].

- Deuteration: The "-D5" notation indicates that five hydrogen atoms in the propoxyphene structure have been replaced with deuterium, likely on the phenyl rings [1] [3].

Safety and Regulatory Information

Handling this compound, particularly the reference standard solution, requires careful attention.

| Aspect | Details |

|---|---|

| GHS Hazard Statements | H225 (Highly flammable liquid), H302+H332 (Harmful if swallowed or inhaled), H319 (Causes serious eye irritation) [1] [3]. |

| Precautionary Statements | P210 (Keep away from heat/sparks/open flames), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) [1]. |

| Signal Word | Danger [1] [3]. |

| Storage | Store the standard solution at 2-8°C [3]. |

| Regulatory Status of Propoxyphene | The parent drug, propoxyphene (Darvon, Darvocet), is a controlled substance. Its deuterated analog is strictly for analytical use [3] [5]. |

Pharmacological Context of Propoxyphene

Understanding the parent drug provides context for the deuterated analog's use.

- Pharmacology: d-propoxyphene is an opioid analgesic. Studies in the 1960s found it effective for mild to moderate pain, with 50-65 mg being approximately equivalent to 32.5 mg of codeine [5].

- Stereoisomerism: Propoxyphene has two chiral centers, forming four stereoisomers. The dextro isomer (d-propoxyphene) is the analgesic, while the levo isomer (levopropoxyphene) is an antitussive (cough suppressant) with minimal analgesic effect [6] [5]. The "rac-" prefix indicates the referenced standard is a racemic mixture of these isomers.

References

- 1. (±)- Propoxyphene - D | CAS#:136765-49-6 | Chemsrc 5 [chemsrc.com]

- 2. - rac Hydrochloride Salt Propoxyphene D 5 [chemicalbook.com]

- 3. (±)- Propoxyphene - D 100ug/mL acetonitrile, ampule 1mL, certified... 5 [sigmaaldrich.com]

- 4. US5312970A - Method of preparing D- propoxyphene - Google Patents [patents.google.com]

- 5. UNODC - Bulletin on Narcotics - 1960 Issue 1 - 002 [unodc.org]

- 6. Levopropoxyphene - Wikipedia [en.wikipedia.org]

Certified Reference Material & Key Physicochemical Data

For precise quantification in techniques like GC-MS or LC-MS, a well-characterized standard is essential. The following table summarizes a commercially available certified reference material and key properties of the active pharmaceutical ingredient [1] [2].

| Property | Description / Value |

|---|---|

| Certified Reference | (+)-Propoxyphene solution, 1.0 mg/mL in acetonitrile [1] |

| Suitability | Certified for use in GC/MS or LC/MS methods for pain prescription monitoring, clinical toxicology, and forensic analysis [1] |

| Chemical Formula | C₂₂H₂₉NO₂ [1] |

| Active Isomer | Alpha-dextro stereoisomer (the only stereoisomer with analgesic properties) [2] [3] |

| Systematic Name | α-d-1,2-Diphenyl-2-propionoxy-3-methyl-4-dimethylaminobutane [2] |

Detailed Analytical & Synthetic Methodologies

Here are two detailed experimental protocols for analyzing and synthesizing propoxyphene, which illustrate the laboratory context where a deuterated internal standard would be critical.

Analysis of Propoxyphene in Oral Fluid by GC-MS [4]

This method is validated for forensic and clinical toxicology applications.

- Sample Collection: Oral fluid is collected using the Quantisal device.

- Screening: Specimens are initially screened using an immunoassay.

- Sample Preparation (Solid-Phase Extraction):

- Column: Cation exchange/hydrophobic mixed-mode solid-phase extraction columns.

- Process: Positive screened samples are extracted and concentrated using these columns.

- Derivatization: An optimized derivative formation step is performed to enhance detection.

- Instrumental Analysis:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

- Ionization Mode: Electron Impact (EI).

- Validation Parameters: The method was validated for selectivity, linearity, accuracy, intra- and interday precision, extraction efficiency, and limit of quantitation, all within acceptable limits.

Synthetic Route to D-Propoxyphene and Salts [2]

This patent describes an efficient solvent-free synthesis, which is relevant for producing non-deuterated material and understanding its chemistry.

- Reaction: Acylation of the free base carbinol (d-oxyphene) using propionic anhydride.

- Key Feature: No additional solvent is needed; propionic anhydride acts as both reagent and solvent.

- Optimal Conditions:

- Molar Ratio: 2.2 to 2.3 moles propionic anhydride per mole of d-oxyphene.

- Temperature: 70–80 °C.

- Atmosphere: Nitrogen.

- Isolation of Free Base:

- The reaction mixture is quenched in water or an ethanol-water mixture, converting excess anhydride to propionic acid.

- The pH is raised to 8.8–9.0 with ammonium hydroxide, precipitating the d-propoxyphene free base with yields >95%.

- Salt Formation:

- Hydrochloride Salt: The dried free base is dissolved in ethyl acetate and mixed with methanolic HCl, causing the salt to precipitate.

- Napsylate Salt: The wet free base filter cake can be slurried in water, treated with one equivalent of HCl, and then reacted with sodium napsylate in ethanol to directly crystallize the napsylate monohydrate.

General Workflow for Quantitative Drug Analysis

The following diagram outlines a general analytical workflow where a deuterated internal standard would be crucial for ensuring accuracy and precision.

General workflow for quantitative bioanalysis using an internal standard.

The Critical Role of a Deuterated Internal Standard

Although the search results did not explicitly describe the deuterated compound, its function in a method like the one above is well-established in analytical chemistry. A deuterated propoxyphene internal standard (where hydrogen atoms are replaced with deuterium) is structurally identical to the analyte but has a slightly different mass.

- Corrects for Variability: It is added to the sample at the very beginning. Any losses during sample preparation (extraction, evaporation) or variations in instrument response affect the analyte and the internal standard equally.

- Enhances Accuracy and Precision: By measuring the ratio of the native propoxyphene signal to the deuterated propoxyphene signal, the method can accurately calculate the original concentration of the drug, compensating for procedural errors [4] [1].

References

- 1. (+)- Propoxyphene 1.0mg/mL acetonitrile, ampule 1mL, certified... [sigmaaldrich.com]

- 2. US5312970A - Method of preparing D- propoxyphene - Google Patents [patents.google.com]

- 3. Separation and characterization of standard ... propoxyphene [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Determination of Propoxyphene in Oral Fluid - Academia.edu [academia.edu]

dextropropoxyphene vs rac-Propoxyphene-D5 differences

Dextropropoxyphene Profile

The table below summarizes the core scientific and regulatory information for dextropropoxyphene.

| Aspect | Description |

|---|---|

| IUPAC Name | (1S,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate [1] |

| Molecular Formula | C22H29NO2 [1] [2] |

| Molecular Weight | 339.47 g/mol (non-deuterated) [1] [2] |

| Opioid Receptor Activity | Agonist at μ-(MOR) and δ-(DOR) opioid receptors; antagonist at κ-(KOR) receptors [2] |

| Additional Targets | NMDA receptor antagonist; weak serotonin reuptake inhibitor; noncompetitive α3β4 neuronal nicotinic acetylcholine receptor antagonist [1] [3] |

| Primary Clinical Use | Treatment of mild to moderate pain (historically) [1] [2] |

| Key Metabolite | Nordextropropoxyphene (Norpropoxyphene) [1] [4] [5] |

| Metabolite Half-Life | 30-36 hours [1] |

| Major Safety Concern | Cardiotoxicity (QTc prolongation, widened QRS complex, arrhythmias) even at therapeutic doses, leading to market withdrawal in the US and Europe [1] [4] [6] |

Pharmacological Action and Cardiac Toxicity Pathway

The diagram below illustrates the primary mechanism of analgesic action and the pathway leading to cardiotoxicity.

Dextropropoxyphene's analgesic and cardiotoxic mechanisms involve distinct pathways and compounds.

rac-Propoxyphene-D5: Inferences for Research Use

Based on standard practices in analytical chemistry and pharmacology, This compound can be inferred as follows:

rac-(Racemic): This prefix indicates an equal mixture of two enantiomers—dextropropoxyphene (the active analgesic isomer) and levopropoxyphene (which lacks significant analgesic effect but may have antitussive properties) [1] [2] [3].-D5(Deuterated): This suffix signifies a stable, isotopically labeled internal standard used in quantitative mass spectrometry. Five hydrogen atoms in the molecule are replaced with deuterium, creating a predictable mass shift that allows precise measurement of the non-deuterated drug in biological samples [1].- Primary Application: It is used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for bioanalysis, toxicology, and pharmacokinetic studies to ensure accuracy and reproducibility when quantifying dextropropoxyphene and its metabolite levels.

Historical Context and Regulatory Status

Dextropropoxyphene's use as a therapeutic drug has been largely discontinued due to significant safety issues.

- Withdrawn Markets: It has been withdrawn from the US and European markets due to concerns over fatal overdoses and heart arrhythmias, even at therapeutic doses [1] [2] [6].

- Efficacy Concerns: Multiple studies found its analgesic efficacy to be no better than acetaminophen or aspirin alone, and inferior to other weak opioids like codeine [1] [4] [7].

- Risk in the Elderly: The drug's complex pharmacokinetics are altered in the elderly, with significantly longer half-lives for both the parent drug and its cardiotoxic metabolite, nordextropropoxyphene, increasing the risk of accumulation and toxicity [4] [5].

References

- 1. - Wikipedia Dextropropoxyphene [en.m.wikipedia.org]

- 2. Dextropropoxyphene: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 3. dextropropoxyphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Propoxyphene (dextropropoxyphene): a critical review of a weak opioid analgesic that should remain in antiquity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of dextropropoxyphene and nordextropropoxyphene ... [ncbi.nlm.nih.gov]

- 6. (Dextro) propoxyphene : new studies confirm cardiac risks - GOV.UK [gov.uk]

- 7. effectiveness of Comparative analgesics for the pain of... five [pubmed.ncbi.nlm.nih.gov]

deuterium labeled propoxyphene synthesis

Key Study and Methodological Context

A 1975 study published in Clinical Pharmacology and Therapeutics used deuterium-labeled propoxyphene as an internal standard for a highly sensitive analytical technique. The workflow and role of the deuterated compound in this process are summarized below [1].

The core quantitative findings from this pharmacokinetic study are shown in the table below [1].

| Parameter | Propoxyphene | Norpropoxyphene (Metabolite) |

|---|---|---|

| Overall Half-life | 11.8 hours | 36.6 hours |

Synthesis and Analytical Approach

Based on the search results, here are the concrete technical details available:

- Verified Use Case: Deuterium-labeled propoxyphene was definitively used as an internal standard in quantitative mass spectrometry, confirming its synthesis and application in pharmacological research [1].

- Analytical Technique: The specific method used was chemical ionization mass fragmentography (also known as selected ion monitoring). This technique relies on the mass difference created by deuterium labeling to distinguish the internal standard from the native drug in a sample [1].

- General Synthesis Context: While a direct synthesis protocol for labeled propoxyphene was not found, modern strategies for creating deuterium-labeled compounds often involve:

References

rac-Propoxyphene-D5 certified reference material overview

Technical Overview of rac-Propoxyphene-D5

| Property | Description |

|---|---|

| Chemical Name | rac Propoxyphene-D5 Hydrochloride Salt; Dextropropoxyphene-d5 Hydrochloride [1] |

| Molecular Formula | C₂₂H₂₅D₅ClNO₂ [1] |

| CAS Number | Information missing from search results |

| Physical Form | Solution in acetonitrile [2] |

| Concentration | 1.0 mg/mL [2] |

| Application | Internal standard for GC/MS or LC/MS in forensic, toxicology, and pain prescription monitoring [2] |

| Storage | Ampule of 1 mL [2] |

Experimental Application Protocol

A typical experimental use of this material involves the following workflow for precise quantification:

Diagram 1: Workflow for using this compound as an internal standard in bioanalysis.

Handling and Safety Information

This certified reference material is derived from propoxyphene, an opioid analgesic. Key pharmacological and safety notes include:

- Pharmacological Context: The active drug, Dextropropoxyphene, is an opioid analgesic intended for the treatment of mild pain. It has been marketed under trade names like Darvon and Darvocet-N (in combination with other analgesics) [2]. Early studies compared its analgesic effect and addiction liability to codeine [3].

- Safety and Regulation: The solution is classified as a flammable liquid and carries dangers of acute toxicity. It is intended for research and analysis only and is often subject to narcotic control regulations [2].

Guidance for Further Research

Currently available search results lack detailed experimental protocols like specific instrument parameters or extraction volumes. To obtain these precise methodologies, I suggest:

- Consulting Official Certificates: Check the Certificate of Analysis (CoA) for your specific product batch, which often contains detailed technical data [2].

- Searching Scientific Literature: Look for validated methods in forensic and clinical toxicology journals using keywords like "propoxyphene GC/MS internal standard method."

References

physicochemical characteristics Propoxyphene-D5

Chemical Identity and Properties

Propoxyphene-D5 is a deuterated analog of the opioid analgesic propoxyphene, where five hydrogen atoms are replaced with deuterium isotopes [1]. This stable isotope-labeled compound is primarily used as an internal standard in analytical chemistry to ensure accurate quantification of propoxyphene in various samples [2].

The table below summarizes its core physicochemical characteristics:

| Property | Description |

|---|---|

| CAS Number | 136765-49-6 [1] [3] |

| Molecular Formula | C₂₂H₂₄D₅NO₂ [1] [3] |

| Molecular Weight | 344.50 g/mol [1] [3] |

| Chemical Name | rel-(-+)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-(phenyl-d5)-benzeneethanol propanoate ester [1] |

| Structure | Deuterated version of propoxyphene; five deuterium atoms on the phenyl ring [2] |

Analytical Applications and Methodology

In the laboratory, Propoxyphene-D5 is used as a certified reference material for precise and reliable analysis of propoxyphene in forensic toxicology, clinical toxicology, and pain prescription monitoring [2].

Typical Analytical Workflow

The general workflow for using Propoxyphene-D5 in analytical methods like GC-MS or LC-MS involves several key stages, as illustrated below:

Workflow for using Propoxyphene-D5 in bioanalysis

Methodological Details

The table below outlines key methodological considerations based on manufacturer specifications:

| Aspect | Specification / Guideline |

|---|---|

| Primary Use | Internal standard for GC/MS or LC/MS in urine drug testing, forensic analysis, clinical toxicology [2]. |

| Available Formats | 100 µg/mL or 1.0 mg/mL in acetonitrile; 1 mg/mL as hydrochloride salt [1]. |

| Technical Suitability | Suitable for both gas chromatography (GC) and liquid chromatography (LC) [2]. |

| Storage & Handling | Store at 2-8°C; supplied as a Snap-N-Spike/Snap-N-Shoot solution in sealed ampules [1] [2]. |

Safety and Regulatory Information

Proper handling of Propoxyphene-D5 is essential as it is related to a controlled substance and the solvent presents specific hazards.

| Category | Information |

|---|

| Hazard Statements | H225: Highly flammable liquid and vapor. H302+H332: Harmful if swallowed or if inhaled. H319: Causes serious eye irritation [1] [3]. | | Precautionary Measures | P210: Keep away from heat/sparks/open flames. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Store in a flammable storage cabinet [1] [3]. | | Flash Point | 2°C (35.6°F) - indicating high flammability [1] [2] [3]. | | Regulatory Status | Subject to narcotic control regulations (e.g., Schedule A in Switzerland, "estupefaciente" in Spain) [2]. |

Significance in Research

Using Propoxyphene-D5 as an internal standard improves the accuracy and reliability of analytical results. Its nearly identical chemical behavior to propoxyphene corrects for losses during sample preparation and variation in instrument response, which is crucial for precise quantification [2]. This is particularly important for differentiating between the dextro and levo enantiomers of propoxyphene, which have different pharmacological activities and legal statuses [4].

References

Propoxyphene-D5 stability and storage requirements

Storage Specifications

Certified reference materials like propoxyphene-D5 have precise handling requirements to maintain stability and integrity. The key storage specifications are summarized below.

| Specification | Detail |

|---|---|

| Compound Name [1] | (±)-Propoxyphene-D5 |

| Concentration [1] | 100 μg/mL |

| Solvent [1] | Acetonitrile |

| Storage Temperature [1] | 2-8°C |

| Form [1] | Ready-to-use solution in a sealed 1 mL ampule |

| Flash Point [1] | 2 °C (closed cup) - indicates flammable liquid |

Stability and Handling Context

Stability involves more than just storage temperature. Here is a workflow for managing and using a stability-sensitive reference material like propoxyphene-D5, based on general best practices for such compounds.

Stability workflow for Propoxyphene-D5 from storage to disposal.

Key considerations for handling include:

- Stability-Specifying Properties: The solution is prepared in acetonitrile, a solvent that can absorb water from the atmosphere, potentially affecting stability. It is characterized as suitable for GC/MS and LC/MS analysis, confirming its stability under these specific conditions [1].

- Toxicokinetics of Parent Compound: While specific data for the deuterated form is unavailable, information about propoxyphene provides context. Propoxyphene is metabolized to norpropoxyphene, which is active and has a long, variable elimination half-life. This suggests that stability studies should monitor for the formation of degradation products [2].

Finding Deeper Technical Data

For the experimental protocols and detailed stability data you require, I suggest these pathways:

- Contact the Manufacturer: Obtain the Certified Reference Material (CRM) certificate from the supplier, which contains precise data on stability, expiration, and uncertainty.

- Search Scientific Literature: Look for peer-reviewed studies in analytical chemistry or forensic toxicology journals that specifically use this CRM.

- Consult Regulatory Guidelines: Refer to ICH guidelines Q1A-R2 and Q1B for standard protocols on stability testing of drug substances and products, which can serve as a methodological framework [3].

References

deuterated internal standards opioid analysis

The Role of Deuterated Internal Standards

In chemical analysis, an internal standard is a known amount of a substance, similar to the analyte, added to every sample and calibration solution. Using the ratio of the analyte signal to the internal standard signal for quantification corrects for errors from sample preparation and instrument fluctuation [1].

Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are ideal for Mass Spectrometry (MS) because they have nearly identical chemical properties to the analytes but a different mass [1]. Using them is considered a best practice for reliable quantification.

The table below summarizes their key roles:

| Function | Description |

|---|---|

| Compensation for Variability | Accounts for losses during sample preparation, injection volume inconsistencies, and ionization efficiency changes in the mass spectrometer [1] [2]. |

| Improved Quantification | Using a ratio (analyte signal / IS signal) yields a calibration curve with a higher coefficient of determination (R²), meaning better accuracy [1]. |

| Chromatographic Application | In GC-MS and LC-MS, they mitigate uncertainty from preparatory steps. They should have similar retention time and derivatization behavior as the analyte [1]. |

Selection Criteria for Internal Standards

Choosing the right deuterated standard is critical for a successful assay. The following workflow outlines the key decision points, and the table below provides specific selection criteria.

Decision flow for selecting deuterated internal standards.

| Criterion | Technical Requirement | Example/Reasoning |

|---|---|---|

| Structural Analogy | Isotopically analogous using deuterium (²H), ¹³C, ¹⁵N [1]. | Maximizes chemical similarity; ensures nearly identical behavior through sample preparation. |

| Chromatography | Similar retention time and derivatization [1]. | Corrects for retention time shift and ensures co-elution for accurate ratio calculation. |

| Ionization | Comparable ionization response and fragmentation pattern [1]. | Essential for LC-MS; response factor can be calculated if known and consistent. |

| Matrix Absence | Must not be present in the sample matrix [1]. | Prevents overestimation of the internal standard signal, ensuring accurate ratio. |

Experimental Protocol for Opioid Analysis in Urine

The following detailed protocol is adapted from a high-throughput method for screening 33 opioids and metabolites in urine, using solid-phase extraction (SPE) coupled with drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS) [3].

1. Sample Preparation

- Internal Standard Addition: Add a known amount of deuterated internal standard solution to each urine sample and calibration solution. The study used a mix including buprenorphine-d4, fentanyl-d5, methadone-d9, norbuprenorphine-d3, norfentanyl-d5, and oxycodone-d6 [3].

- Automated SPE: Use an automated system for online solid-phase extraction. This step is used for sample loading, cleanup, and introduction into the MS, achieving a sample-to-sample analysis time of about 10 seconds [3].

2. Instrumental Analysis (DTIMS-MS)

- Ionization: Positive ionization mode.

- Separation: The DTIMS separates ions based on their size, shape, and charge in the gas phase, providing an additional identifier known as the Collision Cross Section (CCS).

- Detection: The mass spectrometer detects ions based on their mass-to-charge ratio (m/z).

3. Data Processing and Quantification

- Calibration: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration solutions to create a calibration curve [1].

- Identification: Confirm the identity of opioids in unknown samples by matching their m/z, CCS value, and retention time (if chromatography is used) against the standards [3].

- Quantification: Use the calibration curve to calculate the concentration of the opioid in the unknown sample based on the measured analyte-to-internal-standard ratio.

Research Applications and Advanced Techniques

Deuterated and isotopically labeled standards are also pivotal in advanced neuropharmacology research to study endogenous opioid systems.

- In vivo Peptide Release: One study used a custom-synthesized, isotopically labeled dynorphin standard (¹³C₆¹⁵N₁-leucine) as an internal standard to quantify optically evoked release of opioid peptides in the brains of freely moving mice. This standard accounted for variability during LC injection, surface adsorption, and ionization efficiency, enabling precise measurement of dynorphin and enkephalins [2].

References

LC/MS propoxyphene analysis using deuterated standard

Proposed LC-MS/MS Analysis of Propoxyphene

This protocol outlines a quantitative method for determining propoxyphene concentrations in human plasma using LC-MS/MS with a deuterated internal standard (IS). The method employs protein precipitation for sample cleanup and positive electrospray ionization for detection.

Materials and Reagents

- Analyte: Propoxyphene standard (e.g., propoxyphene napsylate).

- Internal Standard: Deuterated propoxyphene (e.g., Propoxyphene-d5). Using a structurally identical, stable isotope-labeled IS is a critical best practice for compensating for matrix effects and variability [1] [2].

- Solvents: LC-MS grade methanol, acetonitrile, and water.

- Additives: Formic acid (e.g., 0.1%) and ammonium acetate or formate for mobile phase.

- Biological Matrix: Control human plasma (typically K2 or K3 EDTA).

Sample Preparation Procedure

- Aliquot: Pipette 100 µL of plasma (calibrator, quality control, or patient sample) into a microcentrifuge tube.

- Spike IS: Add a fixed volume (e.g., 20 µL) of the working internal standard solution.

- Precipitate Proteins: Add 300 µL of ice-cold organic solvent (e.g., acetonitrile or a 1:1 mix of zinc sulfate in methanol and acetonitrile [1]).

- Mix and Centrifuge: Vortex mix vigorously for 1-2 minutes, then centrifuge at >15,000 × g for 10 minutes at 4°C [1].

- Inject: Transfer the clear supernatant to an autosampler vial for analysis. A typical injection volume is 5-10 µL.

Liquid Chromatography (LC) Conditions

The goal of chromatography is to separate propoxyphene from its metabolites and matrix interferences. A critical consideration for propoxyphene is its diastereomers; the molecule has two asymmetric carbon atoms, resulting in alpha and beta forms, with only the alpha-d-propoxyphene being the controlled substance [3]. The method must be able to resolve these if both are present.

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.

- Gradient: | Time (min) | Flow Rate (mL/min) | %A | %B | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 95 | 5 | | 1.0 | 0.4 | 95 | 5 | | 8.0 | 0.4 | 5 | 95 | | 10.0 | 0.4 | 5 | 95 | | 10.1 | 0.4 | 95 | 5 | | 12.0 | 0.4 | 95 | 5 |

- Column Oven: 40 °C.

- Autosampler: 10 °C.

Mass Spectrometry (MS) Conditions

- Ionization: Positive Electrospray Ionization (ESI+)

- Data Acquisition: Multiple Reaction Monitoring (MRM)

- Source Parameters:

- Drying Gas Temperature: 300 °C

- Drying Gas Flow: 10 L/min

- Nebulizer Pressure: 40 psi

- Capillary Voltage: 3500 V

The table below lists the proposed MRM transitions. Note that these are theoretical values and must be optimized experimentally.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |

|---|---|---|---|---|

| Propoxyphene | 340.2 | 266.1 (Quantifier) | 188.1 (Qualifier) | To be optimized |

| Propoxyphene-d5 | 345.2 | 271.1 | - | To be optimized |

Experimental Workflow

The following diagram illustrates the complete end-to-end process for the LC-MS/MS analysis of propoxyphene.

Method Validation Parameters

Before applying the method to real samples, it must be rigorously validated. The table below summarizes key parameters and proposed acceptance criteria based on regulatory guidelines [1].

| Validation Parameter | Description | Proposed Acceptance Criteria |

|---|---|---|

| Linearity & Calibration | A minimum of 6 non-zero calibrators. | Correlation coefficient (r) > 0.99 |

| Lower Limit of Quantification (LLOQ) | Lowest measurable concentration with precision and accuracy ≤20%. | Signal-to-noise ratio > 10 |

| Accuracy & Precision | Intra- and inter-day from QC samples (LOW, MID, HIGH). | Within ±15% of nominal value (±20% at LLOQ); CV ≤15% (≤20% at LLOQ) |

| Matrix Effect & Recovery | Assess ion suppression/enhancement and extraction efficiency. | IS-normalized matrix factor CV ≤15% |

| Carryover | Check interference in a blank after a high-concentration sample. | ≤20% of LLOQ |

| Stability | In matrix under various conditions (freeze-thaw, benchtop, autosampler). | Concentration within ±15% of nominal |

Key Considerations for Method Development

- Deuterated Internal Standard is Crucial: A deuterated IS (e.g., Propoxyphene-d5) is highly recommended. It corrects for losses during sample preparation and, most importantly, compensates for matrix-induced ion suppression or enhancement, which is a major challenge in LC-MS/MS [2].

- Chromatographic Resolution: Ensure the method adequately separates propoxyphene from its major metabolite, norpropoxyphene, and any potential isobaric interferences from the plasma matrix.

- Stability of Propoxyphene: Propoxyphene can be unstable in certain conditions. Its stability in plasma and in the prepared sample (in the autosampler) must be thoroughly investigated during validation.

References

Application Notes and Protocol for Propoxyphene-D5 Analysis in Urine Drug Testing

Introduction

Propoxyphene is an opioid analgesic historically prescribed for mild to moderate pain under trade names such as Darvon and Darvocet [1] [2]. Despite its withdrawal from the U.S. market in 2010 due to concerns about cardiotoxicity and potential for abuse, monitoring remains relevant in forensic toxicology, compliance monitoring, and post-mortem investigations [3] [1]. Propoxyphene-D5, a deuterated internal standard, is critical for ensuring analytical accuracy in mass spectrometry-based methods by correcting for sample preparation variability and ionization matrix effects [1]. These application notes provide detailed protocols for the reliable detection and quantification of propoxyphene and its metabolite, norpropoxyphene, in human urine.

Chemical and Pharmacological Background

Propoxyphene Properties and Metabolism

Propoxyphene (C₂₂H₂₉NO₂) is structurally similar to methadone and functions as a centrally-acting opioid agonist [4] [1]. Its primary metabolite, norpropoxyphene, is pharmacologically active and accumulates with repeated dosing, contributing to the overall toxicological profile [4].

- Toxic Effects: Include nausea, vomiting, and progressive central nervous system depression. Toxicity is additive with ethanol [4].

- Pharmacokinetics: Peak serum levels occur approximately two hours after an oral dose. The half-life of propoxyphene is 8 to 24 hours, while norpropoxyphene has a longer half-life [4].

- Detection Window: Propoxyphene can be detected in urine for up to 2 days after last use [3] [2]. Hair follicle testing can extend the detection window to up to 90 days [2].

Role of the Deuterated Internal Standard

Propoxyphene-D5 is a certified reference material (100 μg/mL in acetonitrile) specifically designed for use as an internal standard in GC-MS or LC-MS methods [1]. The deuterated analog behaves nearly identically to the native analyte during extraction, chromatography, and ionization but is distinguished by its higher molecular mass in mass spectrometric detection. This allows for highly accurate relative quantification and compensates for analytical variability [1].

Experimental Design and Workflow

The overall analytical procedure follows a structured workflow to ensure reliability and accuracy.

Detailed Experimental Protocols

Specimen Collection and Handling

Materials:

- Sterile urine collection cup (without preservative)

- Temperature strip (90–100°F acceptable range within 4 minutes of voiding) [5]

- Sample Volume: 30 mL is typically sufficient [5]

Procedure:

- Collect a random urine specimen in a certified container.

- Check temperature within 4 minutes of collection; acceptable range is 90–100°F [5].

- Perform validity tests (see Table 1) to detect adulteration, substitution, or dilution.

- If analysis cannot be performed immediately, store specimens at 2–8°C for short-term storage or –20°C for long-term stability [1].

Table 1: Urine Specimen Validity Testing Parameters [5]

| Parameter | Normal Range | Indication of Tampering |

|---|---|---|

| Creatinine | 20–400 mg/dL | Substituted: < 2 mg/dL; Diluted: ≥ 2 but < 20 mg/dL |

| Specific Gravity | 1.002–1.030 | Substituted: < 1.001 or > 1.020 |

| pH | 4.5–8.0 | Adulterated: < 3 or > 11 |

| Nitrite | — | Adulterated: > 500 mcg/mL |

Immunoassay Screening Protocol

Purpose: This initial presumptive test rapidly detects the presence of propoxyphene and other drugs above a established cutoff [5].

Materials:

- Commercial propoxyphene immunoassay kit

- Calibrators and controls

- Automated or manual immunoassay analyzer

Procedure:

- Follow manufacturer instructions for reagent preparation.

- Load samples, calibrators, and controls onto the analyzer.

- Run the assay. The common screening cutoff for propoxyphene is 300 ng/mL [6].

- Interpret results: A positive immunoassay result requires confirmation by a more specific method like GC-MS or LC-MS/MS [5].

Confirmatory Testing by GC-MS or LC-MS/MS

This definitive test provides specific identification and accurate quantification.

4.3.1 Sample Preparation

Materials:

- Propoxyphene-D5 internal standard (Certilliant P-901, 100 μg/mL in acetonitrile) [1]

- Solid-phase extraction (SPE) columns or liquid-liquid extraction solvents

- Buffers and organic solvents (HPLC grade)

Procedure:

- Add Internal Standard: Pipette a precise volume (e.g., 50 μL) of the Propoxyphene-D5 working solution into 1–2 mL of urine [1].

- Hydrolysis (if needed): For conjugated metabolites, add β-glucuronidase enzyme and incubate at 55°C for 1–2 hours.

- Extraction:

- Solid-Phase Extraction (SPE) is commonly used. Condition the SPE column with methanol and buffer.

- Load the urine sample, wash with appropriate solvents, and elute the analytes with a organic solvent like ethyl acetate or methanol.

- Evaporate the eluent to dryness under a gentle stream of nitrogen.

- Reconstitution: Reconstitute the dry residue in a precise volume (e.g., 50–100 μL) of mobile phase or injectable solvent.

4.3.2 Instrumental Analysis

Table 2: Example Chromatography and Mass Spectrometry Conditions

| Parameter | GC-MS Example Conditions | LC-MS/MS Example Conditions |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film) | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm) |

| Mobile Phase | N/A | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient/Temperature | From 150°C (hold 1 min) to 300°C at 20°C/min | From 10% B to 95% B over 8–10 minutes | | Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI), positive mode | | Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) | | Key Ions for Propoxyphene | m/z 58, 250, 265 [1] | m/z 340 → 266 (Quantifier); 340 → 58 (Qualifier) | | Key Ions for Propoxyphene-D5 | m/z 62, 255, 270 | m/z 345 → 271 |

Procedure:

- Calibration: Prepare a calibration curve using drug-free urine spiked with known concentrations of propoxyphene and a constant amount of Propoxyphene-D5. A minimum of 6 calibration points is recommended.

- Quality Control: Include at least three levels of QC samples (low, medium, high) in each batch.

- Chromatography: Inject the prepared samples. The internal standard corrects for retention time shifts and recovery variations.

- Quantification: The ratio of the native analyte peak area to the internal standard peak area is calculated and compared to the calibration curve. The confirmatory test cutoff for propoxyphene is typically 300 ng/mL [6].

Data Interpretation and Analytical Considerations

Detection Windows and Cutoffs

Table 3: Propoxyphene Detection Windows and Cutoff Concentrations

| Matrix | Approximate Detection Window | Common Screening Cutoff | Common Confirmatory Cutoff |

|---|---|---|---|

| Urine | Up to 2 days [3] [2] | 300 ng/mL [6] | 300 ng/mL [6] |

| Hair | Up to 90 days [2] | N/A | Varies by lab |

| Blood/Plasma | Hours (less common for testing) [2] | N/A | Varies by lab |

Troubleshooting and Quality Assurance

- Ion Ratio Deviations: In MS confirmation, the ratio between qualifier and quantifier ions should be within ±20–30% of the calibration standard. Deviations may suggest interference.

- Low Internal Standard Response: Indicates problems during sample preparation, potential matrix effects, or instrument issues.

- Chromatographic Issues: Peak tailing or shifting can be caused by contaminated liners (GC), guard columns (LC), or improper mobile phase pH.

- False Negatives in Screening: Be aware that specific immunoassays may have limited cross-reactivity with the norpropoxyphene metabolite [5].

- Quality Control: Each batch must include QC samples. Results are acceptable if QCs are within ±20% of their target concentration.

References

- 1. (±)- Propoxyphene - D 100ug/mL acetonitrile, ampule 1mL, certified... 5 [sigmaaldrich.com]

- 2. In Propoxyphene : Detection Window And Duration | MedShun Urine [medshun.com]

- 3. | Propoxyphene of Abuse Urine Test Drugs [healthlabs.com]

- 4. 084756: Propoxyphene , Serum or Plasma | Labcorp [labcorp.com]

- 5. A Practical Guide to Urine Monitoring - PMC Drug [pmc.ncbi.nlm.nih.gov]

- 6. What is a 10-Panel Drug and what does it detect? Test [drugs.com]

Comprehensive Application Notes and Protocols for Forensic Toxicology Propoxyphene-D5 Spiking Solution

Introduction

Propoxyphene (also known as dextropropoxyphene) is an opioid analgesic drug historically prescribed for the treatment of mild to moderate pain, typically in combination with other analgesics such as acetaminophen or aspirin. Propoxyphene-D5, a deuterated internal standard, is an isotopically labeled analog where five hydrogen atoms are replaced with deuterium atoms, making it chemically similar but spectrally distinguishable from native propoxyphene in mass spectrometry. This application note provides detailed protocols for the use of propoxyphene-D5 spiking solution in forensic toxicological analyses, including method development, validation, and quality control procedures to ensure accurate and reliable results in analytical testing.

The spike-and-recovery (SAR) methodology is fundamental to analytical method validation, particularly in forensic toxicology where result accuracy directly impacts legal and medical decisions. SAR studies evaluate the ability of an analytical method to accurately detect and quantify target analytes when added to a sample matrix, assessing factors such as extraction efficiency, matrix effects, and overall method reliability. This protocol specifically addresses the application of SAR methodology to propoxyphene analysis using propoxyphene-D5 as an internal standard, with particular attention to the challenges posed by complex biological matrices.

Properties and Specifications of Propoxyphene-D5 Solution

Propoxyphene-D5 solution is provided as a certified reference material specifically designed for use in analytical toxicology. The solution contains 100 μg/mL of propoxyphene-D5 in acetonitrile, packaged in sealed ampules of 1 mL under the Cerilliant brand [1]. This formulation is optimized for convenience and accuracy in laboratory applications, allowing direct spiking into samples or standards without requiring additional preparation steps. The solution is compatible with both gas chromatography (GC) and liquid chromatography (LC) separation techniques when coupled with mass spectrometric detection, making it versatile for various analytical methodologies.

The physical and chemical properties of the solution require specific handling to maintain stability and integrity. The solution is classified as a flammable liquid with a closed-cup flash point of 2°C (35.6°F), necessitating storage at controlled temperatures between 2-8°C to preserve stability and prevent degradation [1]. The product utilizes the Snap-N-Spike/Snap-N-Shoot technology, which enables direct dilution from the original ampule, minimizing potential contamination and handling errors. As a certified reference material, each batch includes comprehensive documentation and a certificate of analysis (COA) verifying identity, purity, and concentration, which can be accessed using the unique batch number provided with each shipment.

Table 1: Technical Specifications of Propoxyphene-D5 Solution

| Parameter | Specification | Notes |

|---|---|---|

| Concentration | 100 μg/mL | In acetonitrile |

| Packaging | Ampule of 1 mL | Sealed, single-use |

| Storage Temperature | 2-8°C | Maintain continuous cold chain |

| Analytical Suitability | GC/MS, LC/MS | Suitable for both techniques |

| Flash Point | 2°C (35.6°F) | Closed cup method |

| Shelf Life | As indicated on certificate | Typically 1-2 years |

Applications in Forensic Toxicology

Propoxyphene-D5 serves as an ideal internal standard for the quantification of propoxyphene and its metabolites in various biological matrices due to its nearly identical chemical properties to the native compound, with the deuterium substitution creating a predictable mass difference that enables clear distinction in mass spectrometric analysis. The primary applications in forensic toxicology include urine drug testing in workplace monitoring programs, pain prescription monitoring to ensure appropriate use in clinical settings, and postmortem forensic analysis in death investigation cases where propoxyphene toxicity is suspected [1] [2]. The use of a deuterated internal standard is particularly valuable in these applications as it corrects for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and reliability of quantitative results.

The utility of propoxyphene-D5 extends beyond simple quantification to comprehensive method validation, particularly through spike-and-recovery experiments that evaluate matrix effects. In a published study examining opioid monitoring assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), spike-recovery approaches were employed to assess matrix effects in human urine samples [3]. The research demonstrated that incorporating spike-recovery as a quality control parameter significantly reduced false negative results for compounds utilizing analog internal standards, highlighting the critical role of properly validated internal standards like propoxyphene-D5 in analytical toxicology. This approach is especially important in forensic contexts, where the legal implications of analytical results demand rigorous validation and quality assurance.

Experimental Protocols

Spike-and-Recovery Methodology

The spike-and-recovery experiment is designed to evaluate the ability of an analytical method to accurately detect and quantify propoxyphene when added to a sample matrix. This assessment is crucial for validating method accuracy and identifying potential matrix effects that might interfere with analysis. The protocol involves adding known quantities of propoxyphene and propoxyphene-D5 to blank matrix, processing these samples through the entire analytical procedure, and calculating the percentage of recovered analyte relative to the known added amount.

Materials and Reagents:

- Propoxyphene certified reference standard (100 μg/mL in acetonitrile)

- Propoxyphene-D5 internal standard solution (100 μg/mL in acetonitrile) [1]

- Blank matrix (e.g., drug-free urine, oral fluid, or blood)

- Appropriate solvents and reagents for sample preparation (e.g., buffers, extraction solvents)

- Quality control materials (positive controls, negative controls)

Procedure:

- Prepare a blank matrix sample by aliquoting an appropriate volume (e.g., 500 μL) of drug-free matrix into a clean tube.

- Spike the blank matrix with propoxyphene standard at concentrations spanning the expected calibration range (e.g., low, medium, and high quality control levels).

- Add a fixed concentration of propoxyphene-D5 internal standard to all samples, including blanks, calibrators, and quality controls.

- Process all samples through the entire sample preparation procedure (extraction, derivation if applicable, etc.).

- Analyze processed samples using the validated GC-MS or LC-MS/MS method.

- Calculate the recovery percentage using the following formula:

Recovery (%) = (Measured Concentration / Expected Concentration) × 100

Table 2: Spike Recovery Acceptance Criteria for Propoxyphene in Different Matrices

| Matrix Type | Target Concentration | Acceptance Criteria | Notes |

|---|---|---|---|

| Urine | 0.001% (10 μg/L) | 80-115% | Common for low concentrations [4] |

| Oral Fluid | Therapeutic range | 80-120% | Standard for biological monitoring [4] [3] |

| Blood | Therapeutic range | 85-110% | Tighter criteria possible [4] |

| All Matrices | LLOQ | ±20% of target | At lower limit of quantification |

Sample Preparation Workflow

The following workflow diagram illustrates the complete analytical procedure for propoxyphene analysis using propoxyphene-D5 as internal standard, from sample collection through data analysis:

Diagram 1: Analytical workflow for propoxyphene analysis using propoxyphene-D5 internal standard, incorporating quality control checkpoints for spike recovery assessment.

Analytical Workflow and Method Validation

Method Validation Parameters

Comprehensive method validation for propoxyphene analysis using propoxyphene-D5 internal standard should address multiple parameters to ensure scientific rigor and legal defensibility. Selectivity and specificity must be demonstrated by analyzing blank samples from at least six different sources to confirm the absence of interfering substances at the retention times of both propoxyphene and propoxyphene-D5. Linearity is typically established using a minimum of six calibration standards across the analytical measurement range, with correlation coefficients (r²) exceeding 0.99 and back-calculated concentrations within ±15% of target values (±20% at the lower limit of quantification).

The precision and accuracy of the method should be evaluated through replicate analysis of quality control samples at multiple concentrations (low, medium, and high) across different analytical runs. Intra-day precision (repeatability) generally should not exceed 15% relative standard deviation, while inter-day precision (intermediate precision) should demonstrate similar consistency. Extraction efficiency (recovery) should be consistent and reproducible across the analytical range, though absolute recovery percentages may vary depending on the specific sample preparation methodology [2]. The lower limit of quantification (LLOQ) should be established with signal-to-noise ratio exceeding 10:1 and accuracy and precision within ±20% of target values.

Table 3: Method Validation Parameters and Acceptance Criteria for Propoxyphene Analysis

| Validation Parameter | Experimental Design | Acceptance Criteria |

|---|---|---|

| Selectivity | Analyze 6 different blank matrices | No interference >20% of LLOQ |

| Linearity | 6 calibration levels, 3 separate runs | r² > 0.99, ±15% of target (±20% at LLOQ) |

| Precision | Replicate QCs (n=6) at 3 concentrations | RSD ≤ 15% |

| Accuracy | Replicate QCs at 3 concentrations | 85-115% of target (80-120% at LLOQ) |

| Recovery | Compare extracted vs. unextracted samples | Consistent and reproducible |

| Matrix Effects | Post-column infusion; spike recovery | Ion suppression/enhancement < 25% |

Troubleshooting and Optimization

Analytical methods for propoxyphene determination may encounter several common challenges that require systematic troubleshooting. Low spike recovery percentages (consistently below 80%) may indicate incomplete extraction, inefficient derivatization (if applicable), significant matrix effects, or analyte degradation during sample processing or analysis [4]. To address recovery issues, consider optimizing the extraction procedure (e.g., adjusting pH, changing solvent volumes, or alternative solid-phase extraction sorbents), evaluating different derivatization reagents or conditions, modifying chromatographic separation to minimize matrix effects, or adding antioxidant preservatives to prevent degradation.

High recovery values (exceeding 120%) typically suggest the presence of interfering compounds that co-elute with the target analytes and contribute to the measured signal [4]. Resolution strategies include enhancing chromatographic separation through modified mobile phase composition, gradient profile, or column selection; improving sample clean-up through more selective extraction techniques; and verifying mass spectrometric specificity through confirmation of multiple reaction monitoring (MRM) transitions and their established ratios. When using propoxyphene-D5 as internal standard, consistently high or low recovery across all samples may indicate issues with the internal standard solution itself, such as degradation, improper preparation, or incorrect concentration assignment, which should be verified through analysis of freshly prepared standards from certified reference materials.

Conclusion

The application of propoxyphene-D5 spiking solution as an internal standard provides an essential tool for reliable quantification of propoxyphene in forensic toxicology analyses. The spike-and-recovery methodology outlined in this document enables comprehensive evaluation of analytical method performance, particularly regarding accuracy, matrix effects, and extraction efficiency. When properly implemented following the detailed protocols and acceptance criteria provided, this approach ensures the generation of defensible analytical data suitable for forensic and clinical applications.

The robustness of propoxyphene analytical methods depends significantly on rigorous validation and continuous quality monitoring. The integration of spike-recovery assessment as a quality control parameter, particularly for methods utilizing analog internal standards, significantly reduces the occurrence of false negative results and enhances the reliability of quantitative data [3]. As analytical technologies advance and regulatory standards evolve, the fundamental principles of spike-and-recovery methodology remain essential for maintaining quality assurance in forensic toxicology laboratories performing propoxyphene analysis.

References

- 1. (±)- Propoxyphene - D 100ug/mL acetonitrile, ampule 1mL, certified... 5 [sigmaaldrich.cn]

- 2. (PDF) Determination of Propoxyphene in Oral Fluid - Academia.edu [academia.edu]

- 3. Evaluation of matrix effects using a spike recovery approach in a dilute-and-inject liquid chromatography-tandem mass spectrometry opioid monitoring assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Method validation - spike recoveries - Chromatography Forum [chromforum.org]

Application Note: Framework for the Quantitative Analysis of Propoxyphene using an Internal Standard

1. Introduction Propoxyphene is a prescription opioid analgesic whose quantitative monitoring in biological matrices and pharmaceutical formulations is essential for therapeutic drug monitoring, forensic investigation, and pharmaceutical quality control. This document outlines a framework for a robust analytical method based on chromatographic techniques (e.g., GC-MS, LC-MS) employing an internal standard (IS) for accurate quantification. The use of an IS is critical to account for sample loss during preparation, injection volume variability, and matrix effects, thereby improving the method's precision and accuracy [1].

2. Method Validation Parameters Following the principles of ICH Q2(R2) and USP 〈1225〉, the analytical procedure must be validated to confirm its suitability [2] [3]. The key parameters are summarized in the table below.

| Validation Parameter | Description | Proposed Acceptance Criteria |

|---|---|---|

| Calibration Curve & Linearity | A graph of the analyte/IS peak area ratio vs. analyte concentration [3]. | Coefficient of determination (r²) ≥ 0.998 [3]. |

| Accuracy | The closeness of the measured value to the true value. | % Recovery of 98-102% [3]. |

| Precision | The degree of scatter in repeated measurements. | % RSD of ≤ 2.0% for repeatability and intermediate precision [3]. |

| Limit of Detection (LOD) | The lowest concentration that can be detected. | LOD = 3.3 × (SD/S) [3]. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | LOQ = 10 × (SD/S), with an RSD ≤ 2.0% [3]. |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from the blank matrix or known metabolites at the retention times of the analyte and IS. |

Table 1: Key validation parameters and acceptance criteria for the propoxyphene analytical method.

3. Experimental Protocol: A Generic Workflow

The following is a generalized procedural outline. Specific conditions (e.g., chromatography column, mobile phase, mass spectrometry transitions) must be optimized and validated in the laboratory.

3.1. Materials and Reagents

- Analyte: Propoxyphene reference standard.

- Internal Standard (IS): A suitable structural analog or deuterated propoxyphene (e.g., Propoxyphene-d5). The IS should have similar chemical properties and extraction efficiency but a distinct chromatographic retention time [1].

- Biological Matrix: (e.g., plasma, urine). For pharmaceutical formulations, a suitable dissolution medium.

- Solvents: HPLC or GC-grade methanol, acetonitrile, water, and buffer salts.

3.2. Sample Preparation Workflow The sample preparation process is designed to extract and clean up the sample before instrumental analysis, with the internal standard added early to correct for losses. The following diagram illustrates the logical workflow:

3.3. Instrumental Analysis

- Chromatography: Utilize GC or LC to separate propoxyphene and the IS from matrix interferences.

- Detection: Employ Mass Spectrometry (MS) detection in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The specific ions monitored would be unique to propoxyphene and the chosen IS.

3.4. Calibration and Calculation

- Prepare Calibrators: Spike blank matrix with known concentrations of propoxyphene (e.g., 5-500 ng/mL) and a fixed, known amount of IS.

- Run and Analyze: Process calibrators and unknown samples through the entire protocol. Obtain the peak area ratio (Propoxyphene / IS) for each calibrator.

- Generate Calibration Curve: Plot the peak area ratio against the nominal concentration of propoxyphene. Use weighted (e.g., 1/x²) linear least-squares regression to determine the slope, intercept, and coefficient of determination (r²).

- Calculate Unknowns: The concentration of propoxyphene in unknown samples is calculated from the calibration curve using the measured peak area ratio from the sample [1].

Important Considerations & Alternative Techniques

The protocol above outlines a chromatographic approach. It is important to note that alternative immunoassay techniques also exist. For instance, one supplier provides Propoxyphene (PPX) antibodies and BSA-conjugated antigens validated for competitive immunoassays like ELISA and Lateral Flow Immunoassays (LFIA) [4]. These are often used for high-throughput screening but may lack the specificity of chromatographic methods. The relationship between these techniques can be visualized as follows:

How to Proceed Further

Given the absence of a complete, explicit protocol in the public search results, I suggest the following steps to finalize your method:

- Consult Scientific Literature: Search specialized databases (e.g., PubMed, SciFinder) for published methods on propoxyphene quantification in your specific matrix of interest.

- Reference Official Standards: Review monographs from pharmacopeias like the United States Pharmacopeia (USP), which may contain standardized methods [2].

- Supplier Data Sheets: If using immunoassay reagents, obtain the detailed data sheets from suppliers like GeneMedi for their specific protocols and validation data [4].

References

- 1. Video: Internal for Standards Quantitative Analysis [jove.com]

- 2. USP–NF PF 51(6) Draft: What Is New? | GMP Insiders [gmpinsiders.com]

- 3. Method Analytical for... | Pharmaguideline Validation Protocol [pharmaguideline.com]

- 4. (PPX) antibody and antigen (hapten, BSA/OVA... Propoxyphene [genemedi.net]

clinical toxicology propoxyphene monitoring methods

Introduction to Propoxyphene Toxicology

Propoxyphene is a synthetic opioid analgesic structurally related to methadone [1]. Its toxicity is dual in nature:

- Opioid Effects: It acts as a mu-opioid receptor agonist, leading to typical narcotic effects like CNS and respiratory depression [2] [3].

- Cardiac Effects: More uniquely, propoxyphene and its primary metabolite, norpropoxyphene, are potent sodium channel blockers (local anesthetic effect) and potassium hERG channel blockers. This gives them Class Ic antiarrhythmic properties, which are largely responsible for the life-threatening arrhythmias, QRS complex widening, and cardiovascular collapse seen in overdose [2] [3] [4]. These cardiac effects are not reversed by the opioid antagonist naloxone [2].

The metabolite norpropoxyphene is not only pharmacologically active but also more potent than the parent drug in its local anesthetic (cardiotoxic) effects and has a significantly longer half-life, leading to risk of accumulation [2] [3] [4].

Toxicokinetics and Analytical Monitoring

Understanding the drug's disposition is crucial for timing and interpreting tests. The table below summarizes key toxicokinetic parameters for therapeutic dosing, which are often prolonged in overdose [3] [4].

| Parameter | Propoxyphene | Norpropoxyphene (Metabolite) |

|---|---|---|

| Absorption & Peak Plasma Concentration | Readily absorbed; peak levels in 1-2 hours [3] [4] | Peak levels in 2-4 hours [3] |

| Protein Binding | ~80% [2] [3] | ~80% [3] |

| Volume of Distribution | 10-26 L/kg [3] | Information from search results is insufficient |

| Elimination Half-Life | 6-12 hours (prolonged in overdose) [2] [3] [4] | 30-54 hours (prolonged in overdose) [2] [3] [4] |

| Primary Metabolic Pathway | Liver; CYP3A4-mediated N-demethylation (major) [2] [4] | Formed via N-demethylation; further metabolized to inactive compounds [3] |

| Excretion | Urine (major) [2] | Urine [3] |

The following diagram illustrates the metabolic pathway and key sites of action for propoxyphene and norpropoxyphene:

Analytical Methods for Serum/Plasma Monitoring

Monitoring propoxyphene and norpropoxyphene levels in serum or plasma is used to confirm exposure and assess toxicity.

- Specimen Collection: Collect 1 mL of serum or plasma in a red-top, lavender-top (EDTA), or green-top (heparin) tube. Gel-barrier tubes are not recommended as the gel can absorb a clinically significant amount of the drug, leading to falsely low concentrations [5].

- Methodology: While the specific analytical method (e.g., GC-MS, LC-MS/MS) is not detailed in the search results, general drug monitoring or toxicology tests are used to monitor therapeutic levels and investigate overdose cases [5].

- Interpretation of Levels:

- Therapeutic Range: Following a 65-mg oral dose, peak plasma levels are typically 0.05–0.1 μg/mL for propoxyphene and 0.1–0.2 μg/mL for norpropoxyphene [4].

- Toxic Levels: Any level should be interpreted in the context of the clinical picture, as toxicity can occur at levels close to the therapeutic range, especially with concomitant use of other CNS depressants. Norpropoxyphene levels often exceed propoxyphene levels and accumulate with repeated dosing [3] [4].

Clinical Assessment & Management Protocol

Clinical monitoring is paramount and must extend beyond analytical testing.

Initial Assessment and Stabilization

- Airway, Breathing, Circulation (ABC): Perform immediate assessment. Endotracheal intubation and mechanical ventilation may be required for significant respiratory depression [6].

- Cardiac Monitoring: Initiate continuous ECG monitoring immediately. Key findings in propoxyphene toxicity include:

- Diagnostic Tests:

Specific Antidotes and Treatments

The table below outlines the management of the two primary toxicity syndromes.

| Toxicity Mechanism | Clinical Manifestations | Specific Antidote/Treatment |

|---|---|---|

| Opioid Receptor Agonism | CNS depression, respiratory depression, coma, pinpoint pupils, hyporeflexia [6]. | Naloxone: Opioid antagonist. Multiple doses may be needed due to propoxyphene's long half-life [6]. |

| Cardiac Sodium Channel Blockade (Local Anesthetic Effect) | QRS widening, arrhythmias (e.g., ventricular tachycardia), bradycardia, hypotension, cardiovascular collapse [2] [1]. | Sodium Bicarbonate: First-line treatment. Administer IV boluses to narrow the QRS complex [2]. |

Supportive Care and Monitoring

- Activated Charcoal: May be considered if the patient presents early (within 1-2 hours) with a protected airway and is not showing significant CNS depression [6].

- Fluids IV: Administer for hypotension [6].

- Prolonged Observation: Required due to the long and variable half-lives of propoxyphene and norpropoxyphene, particularly after overdose or with repetitive dosing [3].

Key Drug Interactions and Special Populations

- CYP3A4 Inhibitors: Drugs like ketoconazole, clarithromycin, erythromycin, and ritonavir can inhibit the metabolism of propoxyphene, leading to elevated levels and increased risk of toxicity [4].

- CNS Depressants: Alcohol, sedatives, tranquilizers, and antidepressants have additive CNS depressant effects with propoxyphene, potentially leading to coma or fatal respiratory depression [6] [4].

- CYP2D6 Substrates: Propoxyphene inhibits CYP2D6. Coadministration with drugs metabolized by this enzyme, such as metoprolol, can lead to dangerously high levels of the concomitant drug, causing effects like profound bradycardia [7].

- Renal/Hepatic Impairment: Use is contraindicated or requires extreme caution due to reduced clearance and risk of accumulation [3] [4].

Conclusion

Clinical toxicology monitoring for propoxyphene requires a comprehensive, integrated approach. While serum drug level quantification provides objective evidence of exposure, the core of management relies on vigilant clinical monitoring—particularly of respiratory status and cardiac rhythm—and the prompt, targeted use of specific antidotes. The unique cardiotoxic profile of propoxyphene and its metabolite norpropoxyphene, which is resistant to naloxone, demands that clinicians be prepared to manage severe cardiac arrhythmias alongside classic opioid toxicity.

References

- 1. and the Risk of Out-of-Hospital Death - PMC Propoxyphene [pmc.ncbi.nlm.nih.gov]

- 2. Dextropropoxyphene - Wikipedia [en.m.wikipedia.org]

- 3. sciencedirect.com/topics/chemistry/ propoxyphene [sciencedirect.com]

- 4. Darvon: Package Insert / Prescribing Information [drugs.com]

- 5. 084756: Propoxyphene , Serum or Plasma | Labcorp [labcorp.com]

- 6. overdose: MedlinePlus Medical Encyclopedia Propoxyphene [medlineplus.gov]

- 7. Profound metoprolol-induced bradycardia precipitated by... [pubmed.ncbi.nlm.nih.gov]

Application Note: Framework for Propoxyphene and Propoxyphene-D5 Analysis in Biological Samples

Introduction

Propoxyphene (also known as dextropropoxyphene) is an opioid analgesic that was historically used for the treatment of mild to moderate pain [1] [2]. Its deuterated analog, propoxyphene-D5, is a certified reference material primarily intended for use as an internal standard in quantitative mass spectrometry-based assays [1]. Its function is to correct for variability in sample preparation and instrument analysis, thereby improving the accuracy and precision of measurements for its non-deuterated counterpart in complex matrices like urine, blood, and oral fluid.

Material Properties and Handling

The following table summarizes the key information for the commercially available propoxyphene-D5 certified reference material.

Table 1: Certified Reference Material Profile for (±)-Propoxyphene-D5

| Property | Specification |

|---|---|

| Product Name | (±)-Propoxyphene-D5 solution [1] |

| Concentration | 100 µg/mL [1] |

| Solvent | Acetonitrile [1] |

| Packaging | Ampule of 1 mL [1] |

| Certification | Certified Reference Material (Cerilliant) [1] |

| Recommended Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) [1] |

| Primary Applications | Urine drug testing, pain prescription monitoring, forensic analysis, and clinical toxicology [1] |

| Storage Conditions | 2-8°C [1] |

| Safety Warnings | Flammable liquid; causes serious eye irritation; toxic if swallowed, in contact with skin, or if inhaled [1] |

Toxicokinetics and Analytical Targets

Understanding the metabolism of propoxyphene is critical for developing a comprehensive analytical method. The parent drug and its major metabolite are the primary targets for detection.

Table 2: Toxicokinetic Profile of Propoxyphene

| Parameter | Details |

|---|---|

| Absorption & Peak Plasma Time | Readily absorbed; peak plasma levels within 1-2 hours [3]. |

| Primary Active Metabolite | Norpropoxyphene (formed via N-demethylation) [3]. |

| Protein Binding | High (~80%) for both Propoxyphene and Norpropoxyphene [3]. |

| Volume of Distribution | Large (10-26 L/kg), indicating extensive tissue distribution [3]. |

| Elimination Half-Life | Propoxyphene: 8-46 hours; Norpropoxyphene: 6-54 hours (prolonged in overdose) [3]. |

The workflow for sample preparation and analysis can be summarized as follows:

Figure 1: General analytical workflow for propoxyphene determination in biological fluids.

Detailed Experimental Protocol

This protocol is adapted from a published method for the determination of propoxyphene in oral fluid [4]. It can be adapted for other matrices with appropriate validation.

4.1. Materials and Reagents

- Internal Standard: (±)-Propoxyphene-D5 solution (100 µg/mL in acetonitrile) [1].

- Calibrators and Controls: Propoxyphene reference standard.

- Collection Device: Quantisal device or equivalent [4].

- Solid-Phase Extraction (SPE) Columns: Cation exchange/hydrophobic mixed-mode columns (e.g., Certify, Isolute HCX, or equivalent) [4].

- Solvents: HPLC-grade or better methanol, acetonitrile, ethyl acetate, hexane, deionized water.

- Buffers: Phosphate buffer (e.g., 0.1 M, pH 6.0) and a suitable elution buffer (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2, v/v/v).

4.2. Sample Preparation and SPE Procedure

- Collection: Collect oral fluid (or other matrix) using the appropriate validated device [4].

- Internal Standard Addition: Pipette a precise volume (e.g., 50 µL) of the propoxyphene-D5 working solution into a clean tube.

- Sample Addition: Add a measured volume of the sample (e.g., 1 mL of oral fluid buffer mixture) to the tube.

- Conditioning: Condition the SPE column with 2 mL methanol followed by 2 mL phosphate buffer (0.1 M, pH 6.0). Do not allow the column to dry.

- Loading: Apply the entire sample-internal standard mixture to the conditioned SPE column.

- Washing: Wash the column sequentially with:

- 1 mL deionized water.

- 1 mL 0.1 M hydrochloric acid.

- 1 mL methanol.

- Dry the column under full vacuum for 5 minutes.

- Elution: Elute the analytes into a clean collection tube with 3 mL of the elution buffer (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2, v/v/v).

- Evaporation & Reconstitution: Evocate the eluate to dryness under a gentle stream of nitrogen or air in a warm water bath (e.g., 40-50°C). Reconstitute the dry residue with a small volume (e.g., 50-100 µL) of a suitable injection solvent (e.g., ethyl acetate or mobile phase).

4.3. Instrumental Analysis

- GC/MS Conditions: This is the historically cited method [4].

- Injector: Pulsed splittless mode.

- Column: Fused-silica capillary column (e.g., HP-1 or HP-5, 15-30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Oven Program: Ramp from an initial low temperature (e.g., 80°C) to a high final temperature (e.g., 280-300°C).

- Mass Spectrometer: Electron Impact (EI) mode.

- Selected Ions (SIM): Monitor primary and qualifier ions for propoxyphene, norpropoxyphene, and propoxyphene-D5.

- LC/MS/MS Conditions (Modern Alternative):

- Technique: Liquid Chromatography-Tandem Mass Spectrometry is now the preferred technique.

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM). Specific transitions must be optimized for the instrument.

Important Safety and Regulatory Considerations

- Cardiovascular Toxicity: Be aware that propoxyphene has Type 1A antiarrhythmic activity and can cause QRS widening and serious arrhythmias in overdose, which are not reversible by naloxone [3].

- Addiction Liability: Historical studies classified propoxyphene as having lower addiction liability than morphine but confirmed its potential to produce dependence, especially at high doses [2].

- Regulatory Status: Propoxyphene is a controlled substance in many jurisdictions (e.g., it was withdrawn from the US market in 2010). Its use and analysis are subject to strict regulatory controls [1].

Critical Limitations and Next Steps

The information presented has significant limitations for developing a current laboratory method. The primary research article is from 2006, and the reference material datasheet is from 2017. Analytical science, particularly LC-MS/MS technology, has advanced considerably since.

To establish a robust current method, you should:

- Consult Recent Literature: Search scientific databases (e.g., PubMed, Google Scholar) for articles published within the last 5 years on "propoxyphene LC-MS/MS quantification" or "opioid analysis in biological fluids."

- Validate Thoroughly: Any method developed or adapted must be fully validated according to current regulatory guidelines (e.g., from the FDA or EMA) for parameters like selectivity, sensitivity, linearity, accuracy, precision, and matrix effects.

- Contact Manufacturers: Reach out to suppliers of SPE columns and MS instruments for their latest application notes on opioid analysis.

References

- 1. (±)- Propoxyphene - D 100ug/mL acetonitrile, ampule 1mL, certified... 5 [sigmaaldrich.com]

- 2. UNODC - Bulletin on Narcotics - 1960 Issue 1 - 002 [unodc.org]

- 3. sciencedirect.com/topics/chemistry/ propoxyphene [sciencedirect.com]

- 4. (PDF) Determination of Propoxyphene in Oral Fluid - Academia.edu [academia.edu]

sample preparation propoxyphene-D5 internal standard

Chemical Profile of (±)-Propoxyphene-D5

The table below summarizes the key identifying and physical property information for the internal standard itself, as found in the search results [1].

| Property | Description |

|---|---|

| Common Name | (±)-Propoxyphene-D5 [1] |

| CAS Number | 136765-49-6 [1] |

| Molecular Formula | C₂₂H₂₄D₅NO₂ [1] |

| Molecular Weight | 344.502 g/mol [1] |

| Hazard Statements | H225-H302+H332-H319 (Highly flammable, harmful if swallowed or inhaled, causes serious eye irritation) [1] |

Conceptual Workflow for Sample Preparation

Although explicit protocols for Propoxyphene-D5 are unavailable in the search results, the following diagram outlines a generic sample preparation workflow for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based on common laboratory practices. This workflow incorporates the type of sample pre-treatment mentioned in a study for a different compound [2].

Figure 1: A generalized workflow for preparing a plasma sample for bioanalysis using an internal standard.

Key Considerations for Protocol Development

To develop a robust analytical method, you would need to define the following parameters, which are not specified in the search results for Propoxyphene-D5:

- Sample Pre-treatment: The cited search results suggest liquid-liquid extraction (LLE) with ethyl acetate as a common, effective technique for cleaning up plasma samples before analysis [2]. Alternative methods like protein precipitation or solid-phase extraction (SPE) could also be evaluated.

- Chromatographic Separation: You would need to select a suitable reverse-phase column (e.g., C18) and optimize the mobile phase composition (e.g., a mixture of acetonitrile and a volatile buffer like ammonium acetate or formic acid) to achieve good separation of Propoxyphene, its metabolites, and the internal standard [2] [3].

- Mass Spectrometric Detection: The analysis would be performed using multiple reaction monitoring (MRM). The specific precursor and product ions (Q1 and Q3) for Propoxyphene-D5 would need to be determined experimentally, as they are not provided in the search results. An example for a different compound (galantamine) uses transitions of m/z 288.22 → 213.20 [2].

- Method Validation: Any developed protocol must undergo full validation according to regulatory guidelines. This includes establishing parameters such as linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ), similar to the cited studies [2] [3].

References

Propoxyphene-D5 stability issues in acetonitrile

Certified Reference Material Overview

Propoxyphene-D5 is supplied as a certified spiking solution in acetonitrile, designed for use as an internal standard in analytical methods like GC/MS or LC/MS [1].

| Feature | Specification |

|---|---|

| Product Name | (±)-Propoxyphene-D5 solution [1] |

| Concentration | 100 μg/mL [1] |

| Solvent | Acetonitrile [1] |

| Packaging | Ampule of 1 mL [1] |

| Core Stability Storage | 2-8°C [1] |

| Danger Classification | Flammable Liquid 2 [1] |

| Flash Point | 2 °C (closed cup) [1] |

Stability & Handling Guide

Adhering to proper storage and handling procedures is critical for maintaining the integrity of your analytical standards.

- Storage Conditions: The solution must be stored refrigerated between 2-8°C [1]. Consistent temperature control is essential for long-term stability.